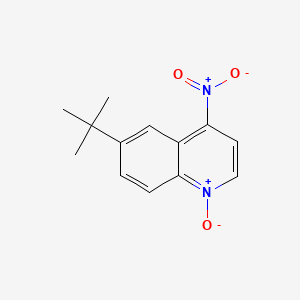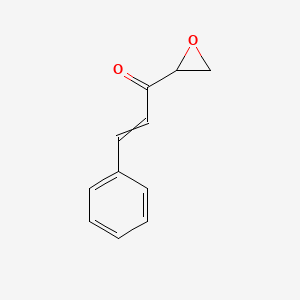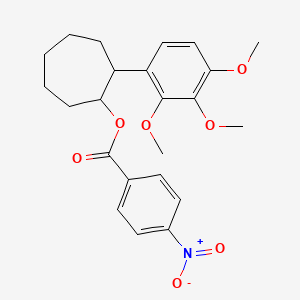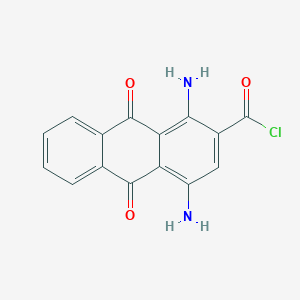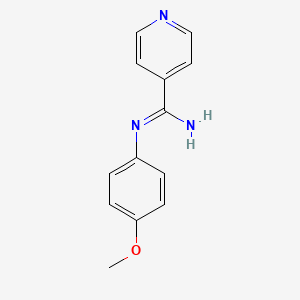![molecular formula C10H14O3S B14698635 Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- CAS No. 24920-41-0](/img/structure/B14698635.png)
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- is an organic compound with the molecular formula C10H14O3S It is a derivative of ethanol where the hydrogen atom is replaced by a 2-[(2,5-dimethoxyphenyl)thio] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- typically involves the reaction of 2,5-dimethoxythiophenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile and attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and properties. These interactions can affect biological pathways and processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiols: Compounds containing a thiol group (-SH) such as 2-mercaptoethanol.
Thioethers: Compounds containing a thioether group (-S-) such as dimethyl sulfide.
Phenyl Ethers: Compounds containing a phenyl ether group such as anisole.
Uniqueness
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- is unique due to the presence of both the ethanol and 2,5-dimethoxyphenylthio groups. This combination imparts distinct chemical properties, making it useful in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Propriétés
Numéro CAS |
24920-41-0 |
|---|---|
Formule moléculaire |
C10H14O3S |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
2-(2,5-dimethoxyphenyl)sulfanylethanol |
InChI |
InChI=1S/C10H14O3S/c1-12-8-3-4-9(13-2)10(7-8)14-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
Clé InChI |
HLACDQHXWSBPBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


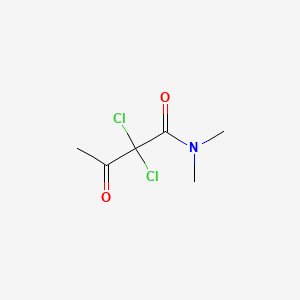
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)



![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
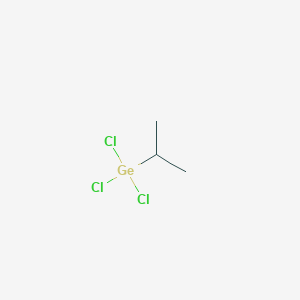
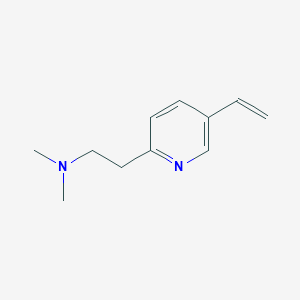
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
